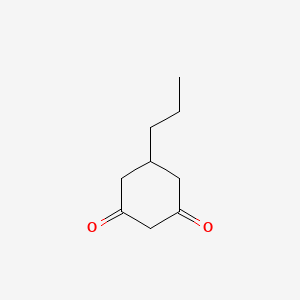

5-Propylcyclohexane-1,3-dione

Description

Significance of 1,3-Diketone Moieties in Complex Molecular Architectures and Synthetic Organic Chemistry

The 1,3-diketone moiety is a cornerstone in synthetic organic chemistry, valued for its dual reactivity. ingentaconnect.com It exists as a tautomeric mixture of keto and enol forms, with the equilibrium influenced by factors like substituents and solvent polarity. ingentaconnect.com This tautomerism allows the 1,3-diketone to act as both a nucleophile and an electrophile, participating in a wide variety of reactions.

The presence of two carbonyl groups enhances the acidity of the methylene (B1212753) protons in between, making it a reactive site for various chemical modifications. researchgate.nettandfonline.com This "active methylene" group is crucial for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.nettandfonline.com Consequently, 1,3-diketones are key intermediates in the synthesis of a plethora of compounds, including heterocyclic systems, natural products, and materials with specific electronic and optical properties. researchgate.netmdpi.comresearchgate.net Their ability to chelate with metal ions also makes them important ligands in coordination chemistry. mdpi.comresearchgate.net

Historical Context of Cyclohexane-1,3-dione Derivatives in Contemporary Synthetic and Biological Sciences

The study of cyclohexane-1,3-dione derivatives has a rich history, evolving from fundamental synthetic explorations to applications in various scientific disciplines. Initially, research focused on their synthesis and basic reactivity. Over time, the scope has broadened significantly, with these compounds now recognized as crucial building blocks for a wide range of biologically active molecules. researchgate.nettandfonline.com

In contemporary research, cyclohexane-1,3-dione derivatives are instrumental in the development of new pharmaceuticals and agrochemicals. tandfonline.comacs.orgnih.govnih.govepo.org They serve as precursors for compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and herbicidal properties. researchgate.nettandfonline.comacs.orgnih.govsioc-journal.cn For instance, certain derivatives have been investigated as potential inhibitors of enzymes like acetyl-CoA carboxylase, a key target for herbicides. sioc-journal.cn Furthermore, the cyclohexane-1,3-dione framework is found in some natural products, such as chiloglottones, which are involved in the pollination of certain orchids. researchgate.net The continuous exploration of new synthetic methodologies for creating diverse cyclohexane-1,3-dione derivatives remains an active area of research, promising to unlock further applications in science and technology. tandfonline.comgoogle.com

Chemical and Physical Properties of 5-Propylcyclohexane-1,3-dione

The properties of this compound are central to its utility in chemical synthesis.

| Property | Value |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 57641-89-1 |

| Melting Point | 95-99 °C |

Data sourced from multiple chemical suppliers and databases. nih.govscbt.comchemicalbook.com

Research Findings on this compound

Recent research has highlighted the utility of this compound in various synthetic applications. For example, it has been used as a starting material in the synthesis of novel compounds with potential herbicidal activity. sioc-journal.cn The structural motif of 5-substituted cyclohexane-1,3-diones is also being explored for the creation of new liquid-crystalline materials. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

5-propylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHELOIKNLIFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371927 | |

| Record name | 5-propylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-89-1 | |

| Record name | 5-propylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 5 Propylcyclohexane 1,3 Dione

Strategies for Regioselective and Stereoselective Synthesis of 5-Propylcyclohexane-1,3-dione and its Analogues

The synthesis of functionalized cyclohexanedione cores is a subject of significant research interest, driven by their utility as building blocks in the creation of more complex molecules.

Multicomponent reactions (MCRs) and tandem (or domino) processes are highly efficient synthetic strategies that enable the construction of complex molecular architectures in a single step from three or more reactants, thereby minimizing waste and improving step economy. beilstein-journals.orgnih.govresearchgate.net In the context of cyclohexanedione synthesis and functionalization, these reactions often proceed through a sequence of well-established transformations.

A common tandem sequence involves an initial Knoevenagel condensation followed by a Michael addition. nih.govacs.org For instance, the reaction between an aldehyde and a 1,3-cyclohexanedione (B196179) derivative can proceed in a 1:2 ratio, where the first equivalent of the dione (B5365651) undergoes a Knoevenagel condensation with the aldehyde, and the resulting intermediate is then attacked by a second equivalent of the dione via a Michael addition. nih.gov Such processes can be conducted under catalyst-free conditions in green solvents like water or even under solvent-free conditions. nih.govacs.org

A notable application involving this compound is its use in a domino reaction to synthesize complex heterocyclic systems. In a study focused on creating benzothiophene-derived chemical entities, this compound was reacted with a 3-amino-2-formyl-benzothiophene derivative. nih.gov This reaction, conducted in acetonitrile (B52724) with piperidine (B6355638) as a catalyst, proceeds via a Friedlander annulation to afford the corresponding 7-nitro-10-propyl-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one in an 83% yield. nih.gov This demonstrates the utility of the 5-propyl substituted core in building polycyclic scaffolds through efficient tandem processes.

| Reactant (1,3-Dione) | Product | Yield (%) |

|---|---|---|

| 1,3-Cyclohexanedione | 7-Nitro-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one | 90 |

| 5-Methylcyclohexane-1,3-dione | 10-Methyl-7-nitro-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one | 88 |

| 5,5-Dimethylcyclohexane-1,3-dione | 10,10-Dimethyl-7-nitro-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one | 55 |

| This compound | 7-Nitro-10-propyl-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one | 83 |

Catalysis offers powerful tools for the selective functionalization of the cyclohexanedione ring. Both transition metals and organocatalysts have been effectively employed.

Transition metal catalysts are instrumental in a variety of transformations, including cyclizations, cross-couplings, and hydrogenations. While the direct synthesis of this compound via metal-catalyzed cyclization is not extensively documented in isolation, related processes highlight the potential of this approach. For instance, palladium on carbon (Pd/C) is used for the hydrodeoxygenation of complex xanthene derivatives, which are themselves formed from tandem reactions of cyclohexanediones. nih.govacs.org Furthermore, transition metal catalysts such as those based on copper, palladium, and gold have been utilized for the electrophilic cyclization of ortho-alkynyl aryl thioethers to generate benzothiophene (B83047) cores, which can then be further functionalized with dione moieties. nih.gov The broader field of lignin (B12514952) depolymerization also employs metal catalysts like Ru/Nb₂O₅ for hydrodeoxygenation to produce aromatic hydrocarbons, including propylbenzene, showcasing the ability of these catalysts to handle related structural motifs. acs.org

Organocatalysis provides a complementary, metal-free approach to catalysis. As mentioned previously, the synthesis of benzothiopheno[3,2-b]quinolin-1-one derivatives from 3-amino-2-formyl benzothiophenes and various cyclohexane-1,3-diones, including the 5-propyl variant, is efficiently catalyzed by the organic base piperidine. nih.gov This reaction proceeds via a Friedlander-type condensation, where piperidine facilitates the nucleophilic attack and subsequent cyclization/dehydration cascade. This highlights how simple organic molecules can catalyze complex bond-forming sequences on the cyclohexanedione scaffold with high efficiency.

The core reactivity of this compound is dictated by its enolate chemistry. The protons on the carbon atom at the C2 position (alpha to both carbonyls) are significantly acidic (pKa ≈ 5.2) due to the ability of the resulting enolate anion to delocalize the negative charge onto both oxygen atoms. masterorganicchemistry.comrsc.org This facile enolate formation makes the C2 position a potent nucleophile.

Alkylation at this C2 position is a common strategy for functionalization. However, selective alkylation at other positions, such as C4, can also be achieved. The reactivity of the enolate is influenced by substituents on the ring. A study on the reactivity of various C4- and C5-substituted 1,3-cyclohexanediones found that alkyl groups, acting as electron-donating groups (EDGs), can modulate the reaction rates. rsc.org For example, the reaction of 4-propylcyclohexane-1,3-dione (B95882) with a model sulfenic acid was found to be slightly faster than that of the unsubstituted 1,3-cyclohexanedione. rsc.org This suggests that the propyl group at the C5 position in this compound can influence the electronic properties and, consequently, the reactivity of the scaffold in various chemical transformations.

Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation at the Cyclohexane-1,3-dione Core

Derivatization Pathways of this compound

The this compound core is a valuable starting material for the synthesis of a diverse array of more complex molecules, particularly heterocycles.

The aforementioned Friedlander reaction to produce substituted quinolinones is a prime example of its derivatization into a polycyclic, heteroaromatic system. nih.gov This transformation converts the relatively simple dione into a complex scaffold with potential applications in medicinal chemistry or materials science.

Furthermore, the general reactivity of the 1,3-dione moiety allows for its use in synthesizing a wide range of other structures. For example, related 2-acyl-cyclohexane-1,3-diones are key intermediates in the synthesis of herbicidal compounds. google.com The synthesis involves the acylation of the dione at the C2 position, followed by reaction with hydroxylamine (B1172632) derivatives to form 2-[1-(oxyamino)-alkylidene]-cyclohexane-1,3-diones. google.com This pathway highlights a common derivatization route involving the enolizable diketone system.

Cyclohexane-1,3-dione itself has also been employed as a derivatizing agent for the analytical determination of aldehydes. nih.gov The reaction forms stable, chromophoric adducts that can be easily detected. This principle could be extended to this compound for similar applications or for the synthesis of specific condensation products.

Nucleophilic Substitution Reactions for Diverse Derivative Formation

This compound, a β-dicarbonyl compound, exhibits significant nucleophilic character at the carbon atom positioned between the two carbonyl groups (C2) and, to a lesser extent, at the oxygen atoms of its enol form. This reactivity is harnessed in nucleophilic substitution reactions to create a variety of derivatives.

The acidity of the protons at the C2 position facilitates the formation of a stabilized enolate anion, which is a potent nucleophile. This enolate can react with various electrophiles. Alkylation reactions, a classic example of nucleophilic substitution, can be performed at this position. However, controlling the selectivity between C-alkylation (at the carbon) and O-alkylation (at the oxygen) is a common challenge in the chemistry of β-dicarbonyls. The choice of base, solvent, and electrophile can influence the reaction's outcome.

Furthermore, studies on related 1,3-cyclohexanediones have demonstrated their reactivity as C-nucleophiles toward electrophilic species. For instance, the reaction of 4-propylcyclohexane-1,3-dione with an electrophilic sulfur species has been documented, highlighting the nucleophilic nature of the dione ring system. rsc.orgsemanticscholar.org This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of functionalized cyclohexane (B81311) derivatives.

Reduction Methodologies: Conversion to Diols and Hydroxy Ketones via Reducing Agents (e.g., Sodium Borohydride)

The reduction of the carbonyl groups in this compound opens pathways to the synthesis of corresponding diols and hydroxy ketones, which are valuable synthetic intermediates. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this transformation due to its selectivity in reducing aldehydes and ketones. masterorganicchemistry.comwikipedia.org

The reaction of this compound with sodium borohydride can yield a mixture of products. Partial reduction leads to the formation of 5-propyl-3-hydroxycyclohexanone, while complete reduction affords 5-propylcyclohexane-1,3-diol. The stereochemical outcome of the reduction, yielding cis- or trans-diols, can be influenced by the reaction conditions, including the solvent and the presence of additives. For example, methods for reducing 1,3-cyclohexanedione compounds to 1,3-cyclohexanediols using sodium borohydride have been developed, where the selectivity for the cis-isomer can be enhanced by the presence of certain metal compounds like lithium or magnesium salts. google.com

Table 1: Reduction of Cyclohexane-1,3-dione Derivatives

| Substrate | Reducing Agent | Key Products | Reference |

|---|---|---|---|

| 1,3-Cyclohexanedione | Sodium Borohydride (NaBH4) | 1,3-Cyclohexanediol (cis/trans mixture) | google.com |

| 1,3-Cyclohexanedione | NaBH4 with additives (e.g., LiCl, MgSO4) | Enhanced selectivity for cis-1,3-Cyclohexanediol | google.com |

| Ketones/Aldehydes | Sodium Borohydride (NaBH4) | Secondary/Primary Alcohols | masterorganicchemistry.comwikipedia.org |

Condensation Reactions with Electrophilic Species

The carbonyl groups of this compound are reactive towards various nucleophiles, and the acidic methylene (B1212753) protons allow it to act as a nucleophile in condensation reactions. These reactions are pivotal for building more complex molecular architectures. A prominent example is the Hantzsch pyridine (B92270) synthesis and related multicomponent reactions. wikipedia.orgorganic-chemistry.org In these reactions, this compound can condense with an aldehyde and an ammonia (B1221849) source (like ammonium (B1175870) acetate), often in the presence of a β-ketoester, to form polyhydroquinoline or dihydropyridine (B1217469) derivatives. nih.govresearchgate.netgoogle.com Research has explicitly shown the use of this compound in Hantzsch-type cyclocondensations to produce substituted hexahydroquinoline derivatives. google.com

Synthesis of Nitrogen-Containing Heterocycles from Cyclohexane-1,3-dione Derivatives

The scaffold of this compound is a versatile building block for constructing various nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry and materials science. researchgate.netgoogle.com

Pathways to 1,4-Dihydropyridines

The most common route to 1,4-dihydropyridines (1,4-DHPs) from 1,3-dione precursors is the Hantzsch synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia source with a β-dicarbonyl compound like this compound. researchgate.netazaruniv.ac.ir One study detailed the synthesis of a methyl 4-(biphenyl-4-yl)-2-methyl-5-oxo-7-(n-propyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate by reacting 5-(n-propyl)cyclohexane-1,3-dione with 4-biphenylcarboxaldehyde and methyl acetoacetate (B1235776) in the presence of ammonium acetate (B1210297) and iodine. nih.gov This demonstrates the direct incorporation of the this compound moiety into a complex dihydropyridine-fused system. The resulting 1,4-DHPs are notable for their biological activities, including as calcium channel modulators. wikipedia.orgnih.govderpharmachemica.com

Formation of Acridine-1,8-diones and Benzoacridinones

Acridine-1,8-diones, also known as 1,8-dioxo-octahydroacridines, are another class of heterocycles synthesized from cyclohexane-1,3-dione derivatives. niscpr.res.inhilarispublisher.comresearchgate.net The typical synthesis involves a one-pot condensation of an aldehyde, an amine or ammonium acetate, and two equivalents of a cyclohexane-1,3-dione derivative. researchgate.netresearchgate.net While specific examples using this compound are less common in readily available literature, the general applicability of the reaction suggests its utility as a substrate. The resulting acridine (B1665455) core is a significant pharmacophore with a wide range of biological activities. niscpr.res.in

Similarly, benzoacridinones can be synthesized through multicomponent reactions involving a cyclic 1,3-diketone, an aldehyde, and an aromatic amine like naphthylamine, leading to fused heterocyclic systems. researchgate.net

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | Precursors Including Dione | Reaction Type | Reference |

|---|---|---|---|

| 1,4-Dihydropyridines | This compound, Aldehyde, β-Ketoester, Ammonium Acetate | Hantzsch Synthesis | nih.govgoogle.com |

| Acridine-1,8-diones | Cyclohexane-1,3-dione derivative, Aldehyde, Ammonium Acetate | Hantzsch-type Condensation | researchgate.netresearchgate.netresearchgate.net |

| Benzoacridinones | Cyclic 1,3-Diketone, Aldehyde, Naphthylamine | Multicomponent Reaction | researchgate.net |

| Quinolone Derivatives | Arylhydrazonocyclohexan-1,3-dione, Aldehyde, Cyanomethylene Reagent | Multicomponent Reaction | semanticscholar.org |

| Pyridine Derivatives | 1,4-Dihydropyridine (from dione) | Oxidation/Aromatization | nih.gov |

Regioselective Synthesis of Fluorine-Containing Indazolones from 2-Acylcyclohexane-1,3-diones

The synthesis of indazolones, a class of heterocyclic compounds with a range of biological activities, can be achieved through the reaction of 2-acylcyclohexane-1,3-diones with hydrazine (B178648) derivatives. A notable advancement in this area is the regioselective synthesis of indazolones that incorporate fluorine atoms, which can significantly influence the pharmacological properties of the final molecule.

Detailed Research Findings

Research led by Khlebnicova and colleagues has demonstrated a method for the high-yield synthesis of new regioisomeric indazolones containing fluorine atoms in an aromatic ring. researchgate.netresearchgate.net This is achieved by reacting 2-acylcyclohexane-1,3-diones with 4-fluorophenylhydrazine hydrochloride or pentafluorophenylhydrazine. researchgate.netresearchgate.net The reaction proceeds in a regioselective manner, meaning that the reactants combine in a specific orientation to form a particular constitutional isomer.

The general reaction involves the condensation of the 2-acylcyclohexane-1,3-dione with the fluorinated phenylhydrazine. The initial β,β'-triketone structure of the 2-acylcyclohexane-1,3-dione is key to this transformation. The researchers also explored the use of their enol methyl ethers, which were prepared by methylating the starting triketones with dimethyl sulfate (B86663) in the presence of calcined potassium carbonate. researchgate.netresearchgate.net

The structures of the resulting fluorine-containing indazolones were confirmed using various spectroscopic methods, including Infrared (IR) spectroscopy, as well as Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net While the specific use of this compound as a starting material in the published study is not explicitly detailed in the available abstracts, the methodology is applicable to a range of 2-acylcyclohexane-1,3-diones. The general synthesis of 2-acylcyclohexane-1,3-diones can be achieved through methods such as the acylation of 1,3-cyclohexanedione. mdpi.comnih.gov

The table below illustrates the types of reactants used in this synthesis. Please note that the specific yields for the reaction with this compound are not available in the publicly accessible literature.

| Starting 2-Acylcyclohexane-1,3-dione | Hydrazine Reagent | Resulting Product Class |

| General 2-Acylcyclohexane-1,3-dione | 4-Fluorophenylhydrazine hydrochloride | Fluorine-containing Indazolone |

| General 2-Acylcyclohexane-1,3-dione | Pentafluorophenylhydrazine | Fluorine-containing Indazolone |

| This compound (example) | 4-Fluorophenylhydrazine hydrochloride | Fluorine-containing Indazolone |

| This compound (example) | Pentafluorophenylhydrazine | Fluorine-containing Indazolone |

Data for specific reactions involving this compound is illustrative and not explicitly found in the cited abstracts.

Mechanistic Investigations of Biological Activity and Structure Activity Relationships

General Mechanisms of Action in Biological Systems

The diverse biological effects of 5-propylcyclohexane-1,3-dione and related compounds stem from their interactions with various cellular components. These interactions are largely governed by the specific molecular architecture of the compound and the presence of key functional groups.

Molecular Target Identification and Ligand-Target Interaction Dynamics

The cyclohexane-1,3-dione skeleton is a common molecular fragment in a class of natural and synthetic compounds that are known to inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The inhibitory properties of these compounds are often a result of their ability to chelate metal ions, such as the ferrous ion, in the active site of the enzyme. nih.gov In the context of cancer research, derivatives of cyclohexane-1,3-dione have been investigated for their inhibitory effects on various receptor tyrosine kinases, which are crucial in cell signaling pathways that can be dysregulated in cancer. acs.orgresearchgate.net Molecular docking simulations are a key tool used to evaluate the binding potential of these small molecules within the active pocket of target proteins, predicting the interactions between the ligand and the active amino acid residues. researchgate.net

Role of the 1,3-Diketone Moiety in Conferring Biological Efficacy

The 1,3-diketone moiety is a critical pharmacophore that confers significant biological activity to the cyclohexane-1,3-dione structure. This functional group's ability to exist in both keto and enol tautomeric forms is central to its biological efficacy. The enol form, in particular, is associated with antioxidant capabilities. The arrangement of the two carbonyl groups allows for the chelation of metal ions, a mechanism that is fundamental to the inhibitory action of these compounds on certain metalloenzymes. nih.gov Furthermore, the 1,3-diketone structure can participate in hydrogen bonding, which is crucial for the interaction and binding of the molecule to its biological targets. The acidic nature of the methylene (B1212753) protons positioned between the two carbonyl groups also contributes to the reactivity and interaction of these compounds within biological systems.

Application in Pest Management: Herbicidal Activity and Inhibition of Acetyl-CoA Carboxylase (ACCase)

Cyclohexanedione derivatives are a well-established class of herbicides, with their primary mode of action being the inhibition of acetyl-CoA carboxylase (ACCase). nih.govwikipedia.org This enzyme is vital for the biosynthesis of fatty acids, which are essential components of cell membranes, particularly in the meristematic tissues of grasses. wikipedia.org The inhibition of ACCase disrupts the production of these vital lipids, leading to the cessation of growth and eventual death of susceptible grass species. The selectivity of these herbicides is attributed to the differences in the structure of ACCase between grasses and broadleaf plants, with the former being significantly more sensitive to inhibition. nih.govwikipedia.org

Design and Synthesis of Novel Cyclohexanedione ACCase Inhibitors

The development of new cyclohexanedione-based ACCase inhibitors often involves a strategy of combining known active subunits and exploring various structural modifications. nih.gov The synthesis of these novel derivatives typically involves multi-step chemical reactions, such as coupling and acylation, to generate a library of compounds with diverse substitutions on the cyclohexanedione ring. nih.gov These synthetic efforts are guided by structure-activity relationship studies and computational modeling to predict the compounds with the highest potential for potent herbicidal activity.

Structure-Activity Relationship (SAR) Studies for Enhanced Herbicidal Spectrum

Structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal efficacy of cyclohexanedione derivatives. These studies have revealed several key structural features that influence their inhibitory activity against ACCase. For instance, the nature of the substituent at the 5-position of the cyclohexanedione ring has been shown to significantly impact activity. Non-polar alkyl substituents at this position can be unfavorable for ACCase inhibition. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) comparative molecular field analysis (CoMFA) has been employed to understand the steric and electrostatic requirements for the interaction of cyclohexanedione herbicides with the ACCase binding site. nih.gov These studies have highlighted the importance of the oxime functional group at position 2 of the cyclohexanedione molecule for this interaction. nih.gov

| Compound Modification | Effect on ACCase Inhibitory Activity | Reference |

|---|---|---|

| Substitution at the 5-position of the 1,3-cyclohexanedione (B196179) ring | Can significantly reduce activity, with non-polar alkyl groups being unfavorable. | nih.gov |

| Presence of an oxime functional group at position 2 | Crucial for the interaction with both ACCase and monoclonal antibody mimics. | nih.gov |

Research in Medicinal Chemistry: Therapeutic Potential of Cyclohexanedione Derivatives

Beyond their application in agriculture, cyclohexane-1,3-dione derivatives have garnered considerable interest in the field of medicinal chemistry due to their broad spectrum of biological activities. The versatile scaffold of these compounds makes them attractive starting points for the development of new therapeutic agents.

Research has demonstrated that derivatives of cyclohexane-1,3-dione possess a range of pharmacological properties, including anticancer, anti-diabetic, and antibacterial activities. acs.orgnih.gov For example, certain derivatives have shown the potential to act as anticancer agents by inhibiting receptor tyrosine kinases. acs.orgnih.gov Additionally, some synthesized ligands and their metal complexes have exhibited moderate antibacterial activity against various bacterial strains. nih.gov The therapeutic potential of these compounds is often linked to the same structural features that confer their herbicidal activity, namely the ability of the 1,3-diketone moiety to interact with biological targets.

| Therapeutic Area | Mechanism of Action/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of receptor tyrosine kinases (e.g., c-Met) | acs.orgnih.gov |

| Anti-diabetic | Precursors for potential anti-diabetic drugs | nih.gov |

| Antibacterial | Activity against various bacterial strains (e.g., E. coli, S. aureus) | nih.gov |

| Anti-inflammatory, Analgesic, Antipyretic | General activities noted for substituted hydrazone derivatives | nih.gov |

| Antitumor | General activity noted for substituted hydrazone derivatives | nih.gov |

Investigations in Anticancer Research

Research into the anticancer potential of cyclohexane-1,3-dione derivatives has revealed a strong correlation between their chemical structure and biological activity. Although specific studies focusing solely on this compound are limited, extensive research on related derivatives provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

In one study, a series of 40 cyclohexane-1,3-dione-based compounds were synthesized and evaluated for their inhibitory activity against six cancer cell lines: H460 and A549 (non-small-cell lung cancer), HT29 (human colorectal cancer), MKN-45 (gastric carcinoma), U87MG (malignant glioma), and SMMC-7721 (hepatocellular carcinoma). nih.gov From this initial screening, 19 molecules were identified as the most cytotoxic candidates. nih.gov

Further investigations often involve computational modeling to understand the SAR. For instance, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the molecular descriptors of cyclohexane-1,3-dione derivatives with their biological inhibitory activity. nih.gov These models have highlighted the importance of physicochemical and electronic structural features in determining the anticancer potency of these compounds. nih.gov

The general findings from these studies indicate that substitutions on the cyclohexane-1,3-dione ring significantly influence the biological activity. nih.gov While direct data for the 5-propyl substitution is not available, the established SAR principles for this scaffold suggest that the nature and position of substituents play a crucial role in the anticancer effects.

| Cell Line | Cancer Type |

|---|---|

| H460 | Non-Small-Cell Lung Cancer |

| A549 | Non-Small-Cell Lung Cancer |

| HT29 | Human Colorectal Cancer |

| MKN-45 | Gastric Carcinoma |

| U87MG | Malignant Glioma |

| SMMC-7721 | Hepatocellular Carcinoma |

Studies on Non-Protein Amino Acid Derivatives from Cyclohexanespiro-5-hydantoins with Biological Activity

Non-protein amino acids are an important class of compounds with diverse biological activities, including antitumor properties. One established method for synthesizing these amino acids is through the alkaline hydrolysis of spirohydantoins. While there is no specific research detailing the synthesis of non-protein amino acids from a spirohydantoin derived from this compound, studies on substituted cyclohexanespiro-5-hydantoins provide a relevant framework.

A study on the synthesis of non-protein amino acids from 6- and 8-substituted cyclohexanespiro-5-hydantoins demonstrated that these derivatives can be successfully prepared via alkaline hydrolysis with barium hydroxide. nih.gov This method results in the degradation of the hydantoin (B18101) ring to form Cα,α-disubstituted glycines. nih.gov The resulting non-protein amino acids were characterized using various spectroscopic methods. nih.gov

The biological activities of such non-protein cyclic amino acids have been noted, with some exhibiting antitumor, fungicidal, and insecticidal potential. nih.gov For instance, the antitumor activity of certain non-protein cyclic amino acids has been an area of significant interest. nih.gov Although direct evidence for derivatives of this compound is lacking, the established synthetic routes and observed biological activities of related compounds suggest a potential avenue for future research.

| Step | Description |

|---|---|

| Starting Material | Substituted Cyclohexanespiro-5-hydantoin |

| Reagent | Barium Hydroxide (Alkaline Hydrolysis) |

| Product | Non-Protein Amino Acid (Cα,α-disubstituted glycine) |

Reactivity of Cyclohexanedione Scaffolds with Biological Thiols and Sulfenic Acids

The reactivity of the cyclohexanedione scaffold, the core structure of this compound, with biological thiols and their oxidized counterparts, sulfenic acids, is a critical area of study, particularly in the development of chemical probes for redox biology.

Profiling the Reactivity of Cyclic C-Nucleophiles Towards Electrophilic Sulfur

Cyclic 1,3-dicarbonyl compounds, such as cyclohexane-1,3-dione and its derivatives, can act as carbon-centered nucleophiles (C-nucleophiles). Their reactivity towards electrophilic sulfur species, like those found in cysteine sulfenic acids (Cys-SOH), is of significant interest. Cysteine S-sulfenylation is a reversible post-translational modification that plays a key role in regulating protein function. rsc.org

The majority of chemical probes designed to detect sulfenic acids are based on the 5,5-dimethyl-1,3-cyclohexanedione (dimedone) scaffold. rsc.org While selective, dimedone exhibits low reactivity. rsc.org To address this, studies have been conducted to profile the reactivity of a library of cyclic C-nucleophiles with sulfenic acid. rsc.org These studies have identified novel compounds with significantly enhanced reactivity—over 200-fold greater than dimedone—while maintaining selectivity. rsc.org

The reactivity of these cyclic C-nucleophiles is influenced by the position of the keto-enol tautomeric equilibrium. nih.gov Shifting the equilibrium to favor the keto form has been shown to be a general mechanism for increasing the reactivity of these C-nucleophiles toward sulfenic acid. rsc.org While specific reactivity data for this compound is not available, the principles governing the reactivity of the cyclohexanedione scaffold suggest that the 5-propyl substituent would likely influence the electronic properties and tautomeric equilibrium of the ring, thereby modulating its reactivity towards electrophilic sulfur.

Development of Chemical Probes for Detecting Protein S-Sulfenylation

The unique reactivity of the cyclohexanedione scaffold has been harnessed to develop chemical probes for the detection of protein S-sulfenylation. This modification of cysteine residues is often transient and present at low levels, making its detection challenging. chemrxiv.org

Probes based on the 1,3-cyclohexanedione core have been synthesized and validated as detectable markers for the formation of sulfenic acid in proteins. nih.gov These reagents specifically trap the sulfenic acid modification. nih.gov To enhance their utility, fluorescent and affinity tags have been conjugated to the reactive cyclohexanedione core. birmingham.ac.uk This allows for the direct observation of labeled proteins in solution and after gel electrophoresis, as well as their isolation for further analysis, such as mass spectrometry, to identify the specific site of modification. birmingham.ac.uk

For example, 1,3-cyclohexanedione has been synthetically modified to include a linker and a functional group, which is then attached to fluorophores or biotin. nih.govbirmingham.ac.uk These probes retain their reactivity and specificity towards cysteine sulfenic acids. nih.gov The development of such tools has been a significant step forward in enabling a more comprehensive analysis of the "sulfenome"—the entire set of sulfenylated proteins in a cell. rsc.org Although probes specifically utilizing a this compound scaffold have not been reported, the foundational chemistry of the cyclohexanedione ring is central to this area of research.

| Component | Function | Example |

|---|---|---|

| Reactive Core | Reacts with and traps sulfenic acid | 1,3-Cyclohexanedione |

| Linker | Connects the reactive core to the tag | Alkyl chain |

| Tag | Allows for detection or affinity purification | Fluorophore (e.g., Fluorescein), Affinity tag (e.g., Biotin) |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexane-1,3-dione |

| Cyclohexanespiro-5-hydantoin |

| 5,5-dimethyl-1,3-cyclohexanedione (dimedone) |

| Barium hydroxide |

Advanced Characterization and Spectroscopic Analysis of 5 Propylcyclohexane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Tautomeric Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 5-Propylcyclohexane-1,3-dione. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the electronic environment of each nucleus.

In solution, β-diketones like this compound can exist in equilibrium between the diketo form and two enol forms. This equilibrium is typically slow on the NMR timescale, allowing for the potential observation of signals from both tautomers. nih.gov However, the interconversion between the two enol forms is rapid, resulting in an averaged spectrum for the enolic species. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides key information for structural confirmation. The propyl group at the C-5 position gives rise to characteristic signals: a triplet for the terminal methyl group (CH₃) protons and multiplets for the two methylene (B1212753) group (CH₂) protons. The protons on the cyclohexane (B81311) ring will appear as a set of complex multiplets. In cases where the enol form is present, a characteristic downfield signal for the enolic hydroxyl proton (OH) would be observed, often as a broad peak.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound (diketo form)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Propyl-CH₃ | 0.9 - 1.1 | Triplet (t) |

| Propyl-CH₂ | 1.2 - 1.6 | Multiplet (m) |

| Ring-CH₂ (adjacent to C=O) | 2.5 - 2.8 | Multiplet (m) |

| Ring-CH (at C-5) | 2.2 - 2.5 | Multiplet (m) |

| Ring-CH₂ (at C-4, C-6) | 1.8 - 2.1 | Multiplet (m) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon backbone. The most notable signals are the two carbonyl carbons (C=O) of the diketo form, which appear significantly downfield in the range of 196-210 ppm. smolecule.com The nine distinct carbon atoms of the molecule will each produce a unique signal. The presence of the enol tautomer would be indicated by signals for a C=C double bond and a shift in the carbonyl carbon resonances.

Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. smolecule.com Two-dimensional NMR experiments like Correlation Spectroscopy (COSY) help establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for unambiguous assignment of all signals.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound (diketo form)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C-1, C-3) | 196 - 210 |

| C-2 | 50 - 60 |

| C-4, C-6 | 40 - 50 |

| C-5 | 30 - 40 |

| Propyl-CH₂ | 25 - 35 |

| Propyl-CH₂ | 15 - 25 |

| Propyl-CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. youtube.com For this compound, the IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl (C=O) groups. smolecule.comblogspot.com

In the diketo form, a strong, sharp absorption band is typically observed in the region of 1705-1720 cm⁻¹. smolecule.comblogspot.com The presence of the enol tautomer leads to a more complex spectrum. The enol form exhibits a C=O stretching band that is shifted to a lower frequency (around 1650-1700 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. blogspot.com Additionally, a C=C stretching vibration appears in the 1550-1640 cm⁻¹ range, and a broad O-H stretching band can be observed around 3200-3600 cm⁻¹. nih.gov The relative intensities of the diketo and enol carbonyl peaks can provide an estimation of the tautomeric equilibrium. blogspot.com

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C=O (Diketone) | Stretch | 1705 - 1720 | Strong, Sharp |

| C=O (Enol) | Stretch | 1650 - 1700 | Strong |

| C=C (Enol) | Stretch | 1550 - 1640 | Medium |

| O-H (Enol) | Stretch | 3200 - 3600 | Broad |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₉H₁₄O₂), HRMS can confirm the molecular weight of 154.0994 g/mol to within a few parts per million.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Systematic studies on the fragmentation of 2,5-dialkylcyclohexane-1,3-diones have identified key ions that reveal the structure of the substituents. researchgate.net For this compound, common fragmentation pathways would likely involve the loss of the propyl group, cleavage of the cyclohexane ring, and other characteristic rearrangements of β-diketones. This detailed fragment analysis helps to confirm the connectivity of the molecule.

Other Advanced Spectroscopic Techniques in Elucidating Molecular Structure and Dynamics

While NMR, IR, and MS are the primary tools, other spectroscopic methods can offer complementary information about the structure and properties of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The carbonyl groups in this compound act as chromophores. A weak absorption band corresponding to the n→π* transition of the carbonyl groups is typically observed in the 280-290 nm range. smolecule.com The presence and position of absorption bands can be influenced by the keto-enol equilibrium and the solvent used.

X-ray Crystallography: For solid, crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the preferred conformation (e.g., chair or boat) of the cyclohexane ring. sigmaaldrich.comlibretexts.orglibretexts.org It can also definitively establish which tautomeric form (keto or enol) exists in the solid state.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy can provide information about molecular vibrations. It is particularly sensitive to non-polar bonds and can be useful in studying the C=C bond in the enol tautomer and the C-C framework of the cyclohexane ring.

Computational Chemistry and Theoretical Studies of 5 Propylcyclohexane 1,3 Dione

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 5-propylcyclohexane-1,3-dione. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Electronic Structure and Reactivity: The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution across the molecule. For this compound, MEP maps typically show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl groups, identifying them as sites susceptible to electrophilic attack. The acidic methylene (B1212753) protons located between the two carbonyl groups are identified as primary sites for deprotonation, initiating reactions.

Reaction Pathways: These computational models can predict the pathways of various reactions in which 1,3-diones participate. The diketone functionality allows this compound to act as a key reactant in several fundamental organic synthesis reactions. smolecule.com Theoretical calculations can map the energy profiles of reaction intermediates and transition states for processes such as:

Knoevenagel Condensation: Reaction with aldehydes and ketones. mdpi.com

Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.

Alkylation: Introduction of alkyl groups at the C-2 position.

Robinson Annulation: A tandem Michael addition and aldol (B89426) condensation to form new six-membered rings. smolecule.com

Studies on similar cyclohexane-1,3-dione derivatives have successfully used DFT computations and Quantitative Structure-Activity Relationship (QSAR) modeling to correlate electronic molecular descriptors (like HOMO/LUMO energies) with their biological activities. nih.gov

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates electron-donating capability; involved in reactions with electrophiles. |

| LUMO Energy | ~ -1.5 to -1.0 eV | Indicates electron-accepting capability; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | ~ 2.5 to 3.5 D | Measures molecular polarity, influencing solubility and intermolecular interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., ACCase Binding)

Molecular docking and dynamics simulations are powerful computational techniques used to explore how this compound might interact with biological targets, such as enzymes. A notable example for the broader class of cyclohexanedione compounds is their interaction with Acetyl-CoA carboxylase (ACCase). nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions (e.g., hydrogen bonds). For a potential inhibitor like this compound, MD simulations would validate the stability of its binding to ACCase, strengthening the case for its potential inhibitory activity.

| Parameter | Description | Example Finding |

|---|---|---|

| Target Protein | Acetyl-CoA Carboxylase (ACCase) | Herbicide target enzyme. nih.govresearchgate.net |

| Binding Energy | Predicted affinity of the ligand for the target (e.g., in kcal/mol). | Negative values indicate favorable binding. |

| Key Interacting Residues | Specific amino acids in the active site that form bonds with the ligand. | Isoleucine, Arginine, Glycine. |

| Types of Interaction | The nature of the chemical bonds formed. | Hydrogen bonds, hydrophobic interactions, metal chelation via the 1,3-dione group. |

Conformation Analysis and Energetic Profiles of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not planar and exists in several conformations that can be computationally analyzed to determine their relative stabilities. For this compound, the main conformers include the chair, boat, and twist-boat forms.

Computational studies on the parent compound, cyclohexane-1,3-dione, have determined the energy associated with the chair-chair interconversion to be approximately 1.87 kcal/mol. scielo.org.mx The presence of the two sp²-hybridized carbonyl carbons slightly flattens the ring compared to cyclohexane.

For this compound, the chair conformation is significantly more stable than the boat or twist-boat forms. The key factor is the orientation of the large propyl group at the C-5 position. The chair conformation can exist in two forms: one with the propyl group in an equatorial position and one with it in an axial position.

Equatorial Propyl Group: This conformation is the most energetically favorable. The propyl group points away from the ring, minimizing steric hindrance.

Axial Propyl Group: This conformation is less stable due to unfavorable 1,3-diaxial interactions between the propyl group and the axial hydrogens on C-1 and C-3.

Therefore, the global energy minimum for this compound corresponds to the chair conformation with the propyl substituent in the equatorial position. The molecule also exhibits keto-enol tautomerism, where the enol form can be stabilized by intramolecular hydrogen bonding, which may slightly alter the ring's energetic profile. smolecule.com

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Chair | Equatorial Propyl | 0.00 (Global Minimum) | Most Stable |

| Chair | Axial Propyl | ~ +2.5 | Less Stable |

| Twist-Boat | - | ~ +5.0 | Unstable Intermediate |

| Boat | - | ~ +6.5 | Transition State |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the molecular structure.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the IR spectrum. A key feature for this compound is the intense absorption band corresponding to the C=O stretching vibration of the two ketone groups. Experimental data shows this peak near 1700 cm⁻¹. smolecule.com DFT calculations can reproduce this value, although a scaling factor is often applied to computed frequencies to correct for approximations in the theory and anharmonicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy.

¹³C NMR: Calculations would predict signals for the ketone carbons at approximately 200 ppm, which aligns with experimental observations. smolecule.com

¹H NMR: The distinct signals for the protons of the propyl chain are experimentally observed between δ 0.8–1.6 ppm, a range that can be accurately predicted by computational methods. smolecule.com

Mass Spectrometry (MS): While predicting full fragmentation patterns is complex, the molecular weight can be easily confirmed. The calculated monoisotopic mass corresponds to the experimentally observed molecular ion peak (M⁺) at an m/z of 154, confirming the molecular formula of C₉H₁₄O₂. smolecule.com

This close agreement between predicted and experimental spectroscopic data provides strong confidence in the accuracy of the computational models used to describe this compound.

| Spectroscopic Technique | Parameter | Experimental Value | Computationally Predicted Value |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~ 1700 smolecule.com | Correlates well after scaling. |

| ¹³C NMR | Ketone Carbonyl (ppm) | ~ 200 smolecule.com | ~ 200 ppm |

| ¹H NMR | Propyl Protons (ppm) | δ 0.8 - 1.6 smolecule.com | Correlates well with experimental shifts. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | 154 smolecule.com | 154.0994 (Monoisotopic Mass) |

Q & A

Q. Safety Protocols :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Perform reactions in fume hoods to mitigate inhalation risks .

- Dispose of waste via certified hazardous waste handlers .

Key Reference : Synthesis of structurally similar 1,3-dioxanes via optimized cyclization (e.g., HF/6-31Gor B3LYP/6-31G for geometry optimization) .

Advanced: How can factorial design optimize reaction conditions for this compound synthesis?

Answer:

Factorial design systematically tests variables (e.g., temperature, catalyst concentration, solvent polarity) to identify optimal conditions.

Q. Example 2² Factorial Design Table :

| Factor | Low Level (-) | High Level (+) |

|---|---|---|

| Temperature (°C) | 60 | 90 |

| Catalyst (mol%) | 1.0 | 2.5 |

Q. Steps :

Screening : Identify critical variables via fractional factorial design .

Response Surface Methodology (RSM) : Model interactions between factors to maximize yield .

Validation : Confirm reproducibility under predicted optimal conditions.

Theoretical Basis : Align with chemical engineering frameworks (e.g., CRDC subclass RDF2050108 for process control) .

Basic: What spectroscopic techniques characterize this compound?

Answer:

- NMR : Analyze carbonyl (δ ~200-220 ppm in ¹³C NMR) and propyl chain (δ 0.5-1.5 ppm in ¹H NMR).

- IR : Confirm diketone C=O stretches (~1700-1750 cm⁻¹).

- MS : Use high-resolution MS to verify molecular ion (M⁺) and fragmentation patterns.

Methodological Note : Cross-validate data with computational models (e.g., B3LYP/6-31G** for vibrational frequencies) .

Advanced: How do theoretical frameworks resolve contradictions in mechanistic studies of this compound reactions?

Answer:

Contradictions (e.g., unexpected byproducts or kinetic anomalies) require:

Conceptual Alignment : Link observations to existing theories (e.g., Baldwin’s rules for cyclization stereochemistry) .

Multivariate Analysis : Use ANOVA to dissect competing factors (e.g., solvent polarity vs. temperature effects) .

Computational Modeling : Apply density functional theory (DFT) to compare proposed transition states .

Case Study : Discrepancies in enol tautomer stability can be resolved using ab initio calculations .

Basic: What are the critical safety considerations for handling this compound?

Answer:

- PPE : Gloves (nitrile), chemical goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation (H333 hazard) .

- Waste Management : Segregate organic waste and avoid aqueous disposal .

Emergency Protocol : Eye exposure requires 15-minute flushing and medical consultation .

Advanced: How can AI-driven tools (e.g., COMSOL Multiphysics) enhance this compound process simulations?

Answer:

- Parameter Optimization : AI algorithms predict optimal reaction conditions (e.g., pressure, stoichiometry) using historical data .

- Real-Time Adjustments : Machine learning models adjust flow rates in continuous reactors to maintain yield .

- Scale-Up Predictions : Simulate industrial-scale processes via digital twins aligned with CRDC frameworks (e.g., RDF2050103) .

Future Direction : Integrate AI with autonomous labs for end-to-end synthesis automation .

Basic: What are the applications of this compound in organic synthesis?

Answer:

- Building Block : For heterocycles (e.g., furans, pyrans) via annulation .

- Protecting Group : Stabilize carbonyls in multistep syntheses .

- Ligand Design : Explore coordination chemistry with transition metals .

Research Context : Align with NSF frameworks for interdisciplinary chemical innovation .

Advanced: How to design a study investigating the environmental impact of this compound degradation?

Answer:

Methodological Framework :

Hypothesis : Microbial degradation pathways vary by soil pH.

Experimental Design :

- Variables : pH (4–8), microbial consortia (aerobic/anaerobic).

- Analytics : HPLC-MS for metabolite identification.

Data Integration : Use mixed-methods (survey + trace data) to model ecological risks .

Theoretical Basis : Align with OECD guidelines for chemical environmental fate .

Basic: What chromatographic methods separate this compound from reaction mixtures?

Answer:

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

- GC-MS : Non-polar column (e.g., DB-5), splitless injection for volatile derivatives.

- TLC : Silica gel plates, ethyl acetate/hexane (1:3), visualize with KMnO₄ stain.

Validation : Cross-check retention times with synthetic standards .

Advanced: How do epistemological frameworks guide mechanistic studies of this compound?

Answer:

- Positivist Approach : Quantify kinetic data (e.g., Arrhenius plots) to validate reaction models .

- Constructivist Approach : Interpret spectral anomalies through iterative hypothesis refinement .

- Critical Realism : Integrate computational and experimental data to resolve mechanistic ambiguities .

Case Study : Conflicting NMR results for tautomeric equilibria require multi-method triangulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.